Urea

Übersicht

Beschreibung

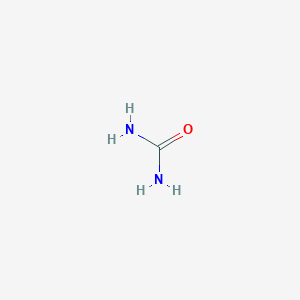

Urea (CH₄N₂O) is a diamide of carbonic acid and a key nitrogen-containing compound in mammalian metabolism, serving as the primary vehicle for nitrogen excretion . Industrially, this compound is synthesized via the Bosch-Meiser process and widely utilized in fertilizers, resins (e.g., this compound-formaldehyde), and medicinal chemistry . Its high solubility (1079 g/L at 20°C) and non-toxic nature make it indispensable in agriculture and drug design, where it modulates pharmacokinetics and bioactivity .

Vorbereitungsmethoden

Industrial Synthesis Methods

Reaction Mechanism and Thermodynamics

Urea synthesis occurs via a two-step equilibrium process. In the first step, liquid ammonia reacts with gaseous carbon dioxide to form ammonium carbamate (NH₂COONH₄) in a highly exothermic reaction:

The second step involves the endothermic decomposition of ammonium carbamate into this compound and water:

The overall reaction is:

These reactions are influenced by temperature, pressure, and the ammonia-to-carbon dioxide ratio. At industrial scales, the first reaction achieves near-completion at 180–200 bar and 180–190°C, while the second reaction’s equilibrium limits this compound yield to 50–70% per pass .

Table 1: Critical Properties of Key Components in this compound Synthesis

Haber-Bosch Process for Ammonia Production

Ammonia, a primary feedstock for this compound, is synthesized via the Haber-Bosch process:

Iron-based catalysts facilitate this reaction at 400–500°C and 150–250 bar. Modern plants achieve 15–25% single-pass conversion, with unreacted gases recycled . The ammonia produced is then purified and compressed for this compound synthesis.

CO₂ Stripping Process

The CO₂ stripping method, employed in 75% of global this compound plants, enhances efficiency by recycling unreacted gases. Key equipment includes:

-

Pool Condenser : Combines NH₃ and CO₂ at 140 bar to form ammonium carbamate .

-

This compound Reactor : A vertical vessel with sieve trays to maximize gas-liquid contact. Residence times of 45–60 minutes ensure 55–65% carbamate conversion .

-

Stripper : A falling-film heat exchanger where steam decomposes residual carbamate, recovering NH₃ and CO₂ .

Process Flow :

-

Compressed CO₂ and NH₃ feed into the Pool Condenser.

-

Carbamate solution enters the this compound reactor, operating at 185°C and 140 bar.

-

Reactor effluent flows to the stripper, where steam decomposes carbamate.

-

Gases from the stripper recycle to the Pool Condenser, while this compound solution proceeds to purification .

Process Equipment and Configuration

Modern this compound plants integrate multiple units for synthesis, recovery, and granulation:

-

Synthesis Section : Reactors and condensers operating at 140–200 bar.

-

Recovery Section : Low-pressure decomposers and absorbers to reclaim NH₃ and CO₂.

-

Evaporation and Prilling : Vacuum evaporators concentrate this compound melt to 99.7%, which is then prilled or granulated .

Optimization and Process Control

Reaction Conditions and Efficiency

Optimal parameters for maximizing this compound yield include:

-

Temperature : 180–190°C (higher temperatures accelerate carbamate decomposition but increase biuret formation) .

-

Pressure : 140–200 bar (maintained above carbamate decomposition pressure) .

-

NH₃/CO₂ Ratio : 3.0–4.0 (excess ammonia shifts equilibrium toward this compound) .

Table 2: Impact of Temperature on this compound Yield and Biuret Formation

| Temperature (°C) | This compound Yield (%) | Biuret Content (wt%) |

|---|---|---|

| 160 | 48 | 0.3 |

| 180 | 62 | 0.8 |

| 200 | 65 | 1.5 |

| Data adapted from industrial trials . |

Byproduct Management (Biuret Formation)

The side reaction:

forms biuret, which harms crop growth. Strategies to minimize biuret include:

-

Limiting reactor temperature to <190°C.

-

Reducing residence time in evaporators.

-

Adding hydrolysis units to decompose biuret post-synthesis .

Comparative Analysis of Industrial Processes

Stamicarbon CO₂ Stripping vs. Snamprogetti Self-Stripping

-

CO₂ Stripping : Uses CO₂ as a stripping agent, achieving 70–75% conversion per pass .

-

Self-Stripping : Utilizes NH₃ for carbamate decomposition, requiring higher steam consumption .

Table 3: Energy Consumption Across this compound Technologies

| Process | Steam (ton/ton this compound) | Electricity (kWh/ton this compound) |

|---|---|---|

| CO₂ Stripping | 1.2 | 45 |

| Self-Stripping | 1.8 | 55 |

| Data from simulation studies . |

Environmental and Economic Considerations

This compound production consumes 5.5–7.5 GJ/ton of energy, primarily from natural gas. Innovations like advanced stripper designs and waste-heat recovery systems reduce emissions by 12–18% . Membrane-based NH₃ recovery units further cut NH₃ losses to <0.1% .

Analyse Chemischer Reaktionen

Thermal Decomposition of Urea

This compound decomposes into ammonia (NH₃) and isocyanic acid (HNCO) at temperatures above 160°C:

This reaction is reversible and forms intermediates like biuret and cyanuric acid .

Key By-Products and Reaction Pathways

Activation Energy

Thermogravimetric analysis reveals an activation energy of 79–84 kJ/mol for this compound decomposition, with significant variations based on reaction conditions .

Aqueous Reactions and Stability

In water, this compound equilibrates with ammonium cyanate:

Cyanate reacts with water to form CO₂ and NH₃:

Hydrolysis and Denaturation

This compound’s ability to denature proteins arises from its interactions with aromatic and hydrophobic residues via hydrogen bonding and π–π stacking . This destabilizes protein secondary structures, with a binding energy of −2.5 kcal/mol per this compound molecule .

Electrocatalytic Oxidation

This process achieves energy-efficient hydrogen production with minimal catalyst degradation .

Soil and Environmental Reactions

In agricultural settings, this compound reacts with water and soil enzymes:

Ammonia loss to the atmosphere is mitigated by soil moisture and pH, with conversion rates reaching 80% within 48 hours .

Toxicological and Industrial Implications

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Urea is primarily used as a nitrogen fertilizer due to its high nitrogen content (approximately 46% N). Its application significantly enhances crop yields and improves nitrogen use efficiency (NUE).

Fertilizer Efficiency

Research indicates that the application of modified this compound fertilizers can improve NUE and reduce nitrogen losses through volatilization and denitrification. The following table summarizes findings from various studies on the effectiveness of controlled-release this compound fertilizers:

| Fertilizer Type | Crop Type | NUE Improvement | Yield Increase | Year |

|---|---|---|---|---|

| Controlled/slow release | Rice | 44.9% | Significant | 2023 |

| Controlled-release fertilizer | Winter wheat | 10.33% | 15.11% | 2021 |

| Combined application | Various (Wheat, Maize) | 23.4% average improvement | 11.4% to 12.9% | 2013 |

| Nano-urea with conventional fertilizers | Maize-Wheat, Pearl Millet | 6-9% energy efficiency improvement | 14% higher economic yield | 2023 |

The use of slow-release and controlled-release this compound not only minimizes environmental impacts but also enhances nutrient uptake by plants .

Environmental Impact

This compound's role extends beyond mere fertilization; it is also pivotal in sustainable agricultural practices. The integration of nano-urea has shown promising results in reducing greenhouse gas emissions while maintaining crop yields. A study highlighted that using nano-urea with reduced conventional fertilizer rates decreased nitrogen load by 25% without yield penalties, thus promoting environmentally friendly farming practices .

Pharmaceutical Applications

This compound is utilized in various pharmaceutical formulations due to its properties as a humectant and solvent. It plays a crucial role in:

Dermatological Preparations

This compound is commonly found in topical creams and lotions for its moisturizing effects and ability to enhance skin hydration. It acts by breaking down the bonds between dead skin cells, facilitating their removal and improving skin texture.

Drug Formulation

In drug formulations, this compound can serve as a stabilizing agent for proteins and peptides, enhancing their solubility and bioavailability.

Industrial Applications

This compound's utility extends into several industrial sectors:

Production of Plastics and Resins

This compound-formaldehyde resins are widely used in the production of adhesives, particleboard, and molded products due to their excellent bonding properties and durability .

Biomaterials

Recent studies have explored the use of this compound as an additive to improve the mechanical properties of biomaterials such as polymer films and natural fiber composites . This application is particularly relevant in developing sustainable materials for various industries.

Case Study: this compound in Sustainable Agriculture

A field experiment conducted in semi-arid regions of India assessed the economic viability of using nano-urea alongside conventional fertilizers. The results demonstrated that the combination not only improved crop yields but also reduced energy consumption by approximately 8-11%, showcasing a sustainable approach to nutrient management .

Case Study: this compound in Dermatology

Clinical trials have indicated that formulations containing this compound significantly improved skin hydration levels compared to placebo treatments, validating its effectiveness as a dermatological agent.

Wirkmechanismus

Urea can be compared with other nitrogenous waste products such as ammonia and uric acid:

- Ammonia: Ammonia is highly toxic and requires large amounts of water for excretion. It is primarily excreted by aquatic animals .

- Uric Acid: Uric acid is less toxic than ammonia and is excreted as a solid paste by birds and reptiles. It is a byproduct of purine metabolism .

This compound is unique in its relatively low toxicity and high solubility in water, making it an efficient means of nitrogen excretion for mammals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiourea (CH₄N₂S)

Thiothis compound replaces this compound’s oxygen with sulfur, altering its reactivity and biological interactions. Unlike this compound, thiothis compound inhibits thyroid peroxidase, making it antithyroid, and exhibits lower solubility (137 g/L at 20°C) . In sweat studies, thiothis compound showed a sweat-to-plasma (S/P) ratio <1 in cats, contrasting with this compound’s S/P >1, suggesting distinct transport mechanisms .

Methylthis compound (C₂H₆N₂O)

Methylthis compound, a this compound derivative with a methyl group, demonstrates reduced hydrogen-bonding capacity. In aquaporin-3 (AQP3) inhibitors, methylthis compound linkers (e.g., SEW00835) showed moderate potency (IC₅₀: 10–20 μM), whereas this compound-linked DFP00173 achieved IC₅₀: 0.5 μM, highlighting this compound’s superior binding affinity .

Uric Acid (C₅H₄N₄O₃)

Uric acid, a purine metabolite, is less soluble (6.8 mg/dL at 20°C) and excreted in solid form by reptiles and birds. Unlike this compound, it lacks utility in fertilizers due to slow nitrogen release but serves as an antioxidant in humans .

Comparison with Functionally Similar Compounds

Ammonia (NH₃)

Ammonia, the simplest nitrogenous waste, is highly toxic and requires rapid excretion. Aquatic organisms excrete NH₃ directly, while terrestrial species convert it to this compound, balancing toxicity and water conservation . This compound’s lower toxicity (LD₅₀: 8500 mg/kg in rats) versus ammonia (LD₅₀: 350 mg/kg) underscores its metabolic advantage .

Creatinine (C₄H₇N₃O)

Creatinine, a muscle metabolism byproduct, shares renal excretion pathways with this compound. However, its plasma concentration (0.6–1.2 mg/dL) is lower than this compound (7–20 mg/dL), and it serves as a biomarker for glomerular filtration rate (GFR) rather than nitrogen excretion .

Research Findings on this compound Derivatives

This compound-Formaldehyde Fertilizers

This compound-formaldehyde (UF) synthesis depends on pH, this compound-to-formaldehyde (U/F) ratio, and catalysts. Optimal conditions (pH 3.5, U/F 1:1.5, 70°C) yield slow-release fertilizers with 38% nitrogen content and 60-day dissolution kinetics .

Regulatory and Pharmacokinetic Considerations

- Distribution Kinetics : this compound’s transcapillary exchange rate (0.66 L/kg volume) parallels inulin but is slower, affecting dialysis efficiency .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Solubility (g/L, 20°C) | LD₅₀ (Rat, mg/kg) |

|---|---|---|---|

| This compound | CH₄N₂O | 1079 | 8500 |

| Thiothis compound | CH₄N₂S | 137 | 4830 |

| Methylthis compound | C₂H₆N₂O | 780 | 4500 |

| Uric Acid | C₅H₄N₄O₃ | 0.0068 | N/A |

Biologische Aktivität

Urea, a simple organic compound with the formula , has garnered significant attention in various fields of biological and medicinal research due to its unique properties and functionalities. This article explores the biological activity of this compound, focusing on its role in drug development, antimicrobial properties, and interactions at the molecular level.

This compound is primarily known as a nitrogenous waste product formed in the liver through the this compound cycle. However, its applications extend beyond metabolism; it serves as a crucial component in pharmaceuticals and agricultural products. The ability of this compound to form hydrogen bonds makes it an essential moiety in many biologically active compounds.

2. This compound in Medicinal Chemistry

This compound derivatives are integral to modern drug discovery, particularly due to their ability to engage in multiple hydrogen bonding interactions with protein targets. This section outlines key findings related to this compound's medicinal applications.

2.1 Drug-Target Interactions

The this compound functionality is pivotal in enhancing drug potency and selectivity. For example, several this compound-based compounds have been developed as potent inhibitors for various diseases:

- Anticancer Agents : this compound derivatives have been utilized in the design of drugs targeting cancer pathways. Notably, sorafenib and lenvatinib, both this compound-containing compounds, exhibit significant inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) through critical hydrogen bonding interactions with specific amino acids in the receptor's active site .

- Antiviral Agents : A class of HIV protease inhibitors featuring this compound substructures has shown promising results in inhibiting viral replication .

2.2 Case Studies

A study highlighted the synthesis of novel this compound derivatives that demonstrated enhanced activity against various bacterial strains, including Acinetobacter baumannii. One compound exhibited a remarkable growth inhibition rate of 94.5% against this pathogen .

3. Antimicrobial Activity of this compound Derivatives

Recent research has focused on the antimicrobial properties of newly synthesized this compound derivatives. In vitro studies have demonstrated varying levels of activity against both bacterial and fungal strains.

3.1 Experimental Findings

- Bacterial Strains Tested : The antimicrobial efficacy was evaluated against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, among others.

- Results Summary :

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 3l | Acinetobacter baumannii | 94.5 |

| III | Candida albicans | Moderate |

These findings suggest that specific structural modifications in this compound derivatives can significantly enhance their antimicrobial properties .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with target molecules, influencing their structural conformation and stability.

4.1 Molecular Interactions

Studies have shown that this compound can stabilize protein structures through various interactions:

- Hydrogen Bonding : Essential for maintaining the integrity of protein-ligand complexes.

- Hydrophobic Interactions : this compound can solvate aromatic groups within proteins, enhancing their solubility and bioavailability .

5. Conclusion

This compound and its derivatives play a crucial role in medicinal chemistry due to their versatile biological activities. Their ability to form stable interactions with biological targets makes them valuable in drug design and development. Ongoing research into novel this compound compounds continues to reveal their potential across various therapeutic areas, including oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What experimental variables are critical when studying urea’s stability in aqueous solutions?

this compound’s stability is pH-, temperature-, and concentration-dependent. To standardize experiments:

- Use buffered solutions (e.g., phosphate buffer at pH 7.4) to minimize hydrolysis .

- Monitor temperature-controlled environments (±0.5°C precision) to avoid thermal decomposition.

- Validate stability via HPLC or enzymatic assays (urease-coupled methods) at multiple timepoints .

Q. How can this compound’s role in mammalian nitrogen metabolism be quantitatively modeled in vitro?

Employ hepatocyte or renal cell cultures with isotopically labeled this compound (e.g., ¹⁵N-urea) to trace metabolic pathways. Pair with LC-MS/MS for quantification and compartmental modeling to assess this compound cycle kinetics .

Q. What are validated methods for detecting this compound in complex biological matrices?

- Colorimetric assays : Urease-mediated conversion to ammonium, followed by Berthelot reaction (sensitivity: 0.1–50 µg/mL) .

- Enzymatic electrodes : Amperometric detection with immobilized urease (ideal for real-time monitoring in serum) .

- NMR spectroscopy : ¹H NMR (δ 5.4–5.6 ppm for this compound protons) in urine or tissue extracts; requires deuterated solvents for precision .

Q. How does this compound influence protein denaturation studies?

this compound acts as a chaotrope by disrupting hydrophobic interactions. Standardize protocols by:

- Using ultra-pure this compound (≥99.5%) to avoid thiocyanate contamination.

- Measuring denaturation via circular dichroism (CD) or fluorescence spectroscopy at varying this compound concentrations (0–8 M) .

Q. What are the limitations of this compound clearance as a renal function biomarker?

this compound clearance correlates imperfectly with glomerular filtration rate (GFR) due to tubular reabsorption. Improve accuracy by:

- Concurrent measurement of creatinine or cystatin C.

- Normalizing for hydration status and dietary protein intake in study cohorts .

Advanced Research Questions

Q. How can contradictions in this compound’s toxicological data (e.g., carcinogenicity vs. endogenous safety) be resolved?

- Conduct systematic reviews with inclusion criteria: species-specific metabolism, dose-response thresholds, and exposure duration .

- Compare in vitro genotoxicity assays (Ames test, comet assay) with in vivo long-term bioassays in rodents, controlling for endogenous this compound levels .

Q. What experimental designs address this compound’s dual role as a metabolic waste product and cellular osmolyte?

- Use renal medullary cells or hyperosmotic stress models to study this compound transporters (UT-A1, UT-A3).

- Apply CRISPR-Cas9 knockouts to isolate this compound-specific osmotic effects vs. electrolyte interactions .

Q. How can omics approaches elucidate this compound’s impact on microbial communities in soil ecosystems?

- Perform metagenomic sequencing of agricultural soils pre-/post-urea fertilization.

- Quantify nitrification genes (amoA, nxrB) and correlate with this compound hydrolysis rates (ureC gene expression) and GHG emissions (N₂O) .

Q. What methodological gaps exist in quantifying environmental this compound degradation pathways?

- Current limitations: Lack of standardized protocols for detecting this compound-derived ammonium volatilization in field studies.

- Solutions: Couple stable isotope probing (¹³C-urea) with gas chromatography to track volatilization and nitrification simultaneously .

Q. How to design a longitudinal study evaluating this compound’s neurotoxic potential in chronic kidney disease (CKD) models?

- Use adenine-induced CKD rodents with controlled this compound diets.

- Assess blood-brain barrier permeability via MRI contrast agents and quantify neuronal this compound accumulation using mass spectrometry imaging (MSI) .

Q. Methodological Recommendations from Evidence

- Data Contradiction Analysis : Prioritize studies with explicit dose-response relationships and mechanistic clarity over observational data .

- Experimental Reproducibility : Document this compound purity, solvent preparation, and assay validation steps to align with Analytical Methods Committee guidelines .

- Interdisciplinary Integration : Combine biochemical assays with computational models (e.g., molecular dynamics for this compound-protein interactions) .

Eigenschaften

IUPAC Name |

urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUKJJJFZCRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O, Array, NH2CONH2 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | urea | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Urea | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37955-36-5 | |

| Record name | Urea, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37955-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021426 | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Urea appears as solid odorless white crystals or pellets. Density 1.335 g /cc. Noncombustible., Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid, Colourless to white, prismatic, crystalline powder or small, white pellets, White solid with a characteristic odor; [ICSC], Solid, WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

>9 [ug/mL] (The mean of the results at pH 7.4), Soluble (NTP, 1992), Very soluble in water; Soluble in ethanol, 10 ml 95% alc, 6 ml methanol, 1 ml boiling 95% alc, 20 ml abs alc, 2 ml glycerol; almost insol in chloroform, ether; sol in concn HCl, INSOL IN BENZENE; SOL IN ACETIC ACID, Sol in pyrimidine, In water, 5.45X10+5 mg/l @ 25 °C, 545.0 mg/mL, Solubility in water: miscible | |

| Record name | SID49640652 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.34 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3230 @ 20 °C/4 °C, On further heating it decomp to biuret, NH3, cyanuric acid; pH of 10% water soln: 7.2; density of water soln (wt/wt): 1.027 @ 10%; 1.054 @ 20%; 1.145 @ 50%, g/cm³ | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000012 [mmHg], 1.2X10-5 mm Hg @ 25 °C | |

| Record name | Urea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cyanates are present as an impurity /American Research Products Co/, 0.3-2.0 wt% of biuret is typically present in solid urea | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or powder, Tetragonal prisms | |

CAS No. |

57-13-6, 4744-36-9, 37955-36-5 | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamimidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004744369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037955365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W8T17847W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

275 °F (NTP, 1992), 132 °C to 135 °C, 132.70 °C, Ionization potential = 9 eV; Latent heat of fusion = 15.4 kJ/mol (at melting point); Latent heat of sublimation = 87.9 kJ/mol @ 25 °C; Heat of formation = -333.7 kJ/mol @ 25 °C; Decomposition temp = 135 °C, 132 °C, 132.7-135 °C | |

| Record name | UREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | UREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Urea | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | UREA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.